Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide
CAS No.: 28011-63-4
Cat. No.: VC18414612
Molecular Formula: C8H22INOSi
Molecular Weight: 303.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28011-63-4 |
|---|---|
| Molecular Formula | C8H22INOSi |
| Molecular Weight | 303.26 g/mol |
| IUPAC Name | trimethyl(2-trimethylsilyloxyethyl)azanium;iodide |
| Standard InChI | InChI=1S/C8H22NOSi.HI/c1-9(2,3)7-8-10-11(4,5)6;/h7-8H2,1-6H3;1H/q+1;/p-1 |
| Standard InChI Key | HWPSVXBBARUXIP-UHFFFAOYSA-M |
| Canonical SMILES | C[N+](C)(C)CCO[Si](C)(C)C.[I-] |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide (C₈H₂₂INOSi) consists of a quaternary ammonium center bonded to a two-carbon ethyl chain terminated by a trimethylsilyloxy (-OSi(CH₃)₃) group. The iodide anion balances the positive charge on the nitrogen atom. Key structural attributes include:
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Quaternary Ammonium Core: The central nitrogen atom is bonded to three methyl groups and the ethyl-silyloxy chain, creating a permanent positive charge.
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Silyloxy Functional Group: The trimethylsilyloxy moiety imparts hydrophobicity and steric bulk, influencing solubility and reactivity.
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Iodide Counterion: Enhances solubility in polar solvents like water, methanol, and acetone compared to chloride or bromide analogues .
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂₂INOSi |
| Molecular Weight | 303.26 g/mol |
| CAS No. | 28011-63-4 |
| Purity | >98% (typical) |
| Solubility | Polar solvents (e.g., H₂O, MeOH) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous compounds, such as N,N′,N′′-Trimethyl(2-trimethylsilyl)ethylammonium iodide, reveal distinct signals for the silyl methyl groups (δ 0.0–0.5 ppm in ¹H NMR) and the ammonium methyl protons (δ 3.0–3.5 ppm). The iodine atom’s electronegativity slightly deshields adjacent protons, observable in ¹³C NMR spectra .
Synthesis Methods
General Quaternary Ammonium Synthesis
Quaternary ammonium compounds are typically synthesized via alkylation of tertiary amines with alkyl halides. For this compound, a plausible route involves:
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Formation of the Silyl Ether: Reaction of 2-chloroethanol with trimethylsilyl chloride (TMSCl) in the presence of a base to yield 2-(trimethylsilyloxy)ethyl chloride.
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Ammonium Salt Formation: Alkylation of trimethylamine with 2-(trimethylsilyloxy)ethyl chloride, followed by anion exchange with potassium iodide to replace chloride with iodide .
Challenges and Optimizations
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Steric Hindrance: The bulky silyl group may slow alkylation, necessitating elevated temperatures or prolonged reaction times.
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Anion Exchange Efficiency: Metathesis with KI in acetone or ethanol ensures complete substitution of chloride with iodide.
Interaction Studies and Functional Behavior
Surfactant Compatibility
The compound acts as a cationic surfactant, stabilizing emulsions by reducing interfacial tension. Its compatibility with nonionic surfactants (e.g., polysorbates) enhances colloidal stability in pharmaceutical formulations.
Biological Membrane Interactions
The trimethylsilyloxy group facilitates membrane penetration, making the compound a candidate for drug delivery. Studies suggest it disrupts lipid bilayers transiently, enabling payload release without significant cytotoxicity .
Catalytic Applications
In halogen redistribution reactions, silyl-containing ammonium salts like this compound may serve as phase-transfer catalysts. For example, tetra-n-butylammonium iodide accelerates primary alkyl halide reactions with trimethylsilyl iodide .
Applications in Research and Industry
Pharmaceutical Formulations
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Drug Delivery: Enhances bioavailability of hydrophobic drugs via micelle formation.
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Stabilizing Agent: Prevents aggregation of proteins and peptides in aqueous solutions.
Material Science
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Surface Modification: The silyl group anchors the compound to silica surfaces, creating hydrophobic coatings.
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Polymer Additive: Improves conductivity in ion-exchange membranes .
Comparison with Similar Compounds
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